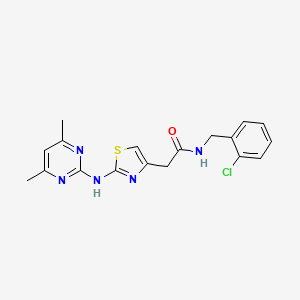

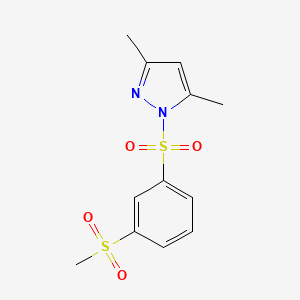

![molecular formula C17H22N2O2 B2825465 N-[2-acetyl-4-(3-methylpiperidin-1-yl)phenyl]prop-2-enamide CAS No. 2270918-79-9](/img/structure/B2825465.png)

N-[2-acetyl-4-(3-methylpiperidin-1-yl)phenyl]prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[2-acetyl-4-(3-methylpiperidin-1-yl)phenyl]prop-2-enamide is a compound that falls under the category of fentanyl analogues . Fentanyl analogues are a group of compounds that have been developed for legitimate medical use and have also been sold as designer drugs . The structural variations among fentanyl-related substances can impart profound pharmacological differences between these drugs, especially with respect to potency and efficacy .

Synthesis Analysis

The synthesis of compounds similar to this compound often involves the use of piperidine derivatives . Piperidine is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds, including medicinal products . Compounds with a piperidine moiety show a wide variety of biological activities .Scientific Research Applications

Histone Deacetylase Inhibition and Anticancer Potential

N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) is an isotype-selective small molecule histone deacetylase (HDAC) inhibitor. It exhibits promising anticancer activity by blocking cancer cell proliferation and inducing apoptosis. This compound is orally bioavailable and has shown significant antitumor activity in vivo, leading to its entry into clinical trials (Zhou et al., 2008).

Chemoselective Thionation-Cyclization of Functionalized Enamides

A study describes an efficient route to synthesize 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles via a chemoselective thionation-cyclization process. This process involves highly functionalized enamides, demonstrating the compound's versatility in synthetic chemistry (Kumar et al., 2013).

Computation of Stable Conformations

Research on the computation of stable conformations for formamide and its methyl derivatives, including N-methyl-N-acetyl-aminoacidamides, contributes to the understanding of molecular behavior. The study uses the EPEN/2-model for peptide investigation, aligning calculated conformations with experimental results (Walther, 1987).

Fragmentation Pattern Analysis

The study of the fragmentation pattern of a similar compound, N-(4-aminobutyl)-3-(4-hydroxyphenyl)prop-2-enamide, reveals insights into ion formation and neighboring group participation. This research aids in understanding the molecular structure and behavior in mass spectrometry (Bigler & Hesse, 1995).

Enamine Ketones Interaction with Aryl Isothiocyanates

A study on the reaction of aryl isocyanates with enamino ketones, derived from secondary amines, contributes to the field of organic chemistry. It explores the formation of various adducts and their tautomeric states, broadening the understanding of chemical reactions involving enamides (Tsuge & Inaba, 1973).

NK2 Receptor Antagonist Binding Site Mapping

The study of SR 48968, a non-peptidic antagonist of the NK2 receptor, highlights the use of N-Methyl-N-[4-(4-acetamido-4-phenylpiperidinyl)-2S-(3,4-dichlorophenyl) butyl]benzamide in identifying antagonist binding sites. This research is significant in receptor binding and drug discovery (Kersey et al., 1996).

Safety and Hazards

In the United States, the Drug Enforcement Administration placed the broadly defined class of “Fentanyl-Related Substances” on the list of Schedule I drugs in 2018, making it illegal to manufacture, distribute, or possess fentanyl analogs . Temporary control of fentanyl-related substances in Schedule I was extended through December 31, 2024 .

properties

IUPAC Name |

N-[2-acetyl-4-(3-methylpiperidin-1-yl)phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c1-4-17(21)18-16-8-7-14(10-15(16)13(3)20)19-9-5-6-12(2)11-19/h4,7-8,10,12H,1,5-6,9,11H2,2-3H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLGNWXMDGSYFIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=CC(=C(C=C2)NC(=O)C=C)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-5-(pyridin-3-yl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one](/img/structure/B2825382.png)

![2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzonitrile](/img/structure/B2825385.png)

![methyl 2-[9-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2825386.png)

![tert-Butyl 3-oxo-2,3,4,5,7,8-hexahydropyrazolo[3,4-d]azepine-6(1H)-carboxylate](/img/structure/B2825389.png)

![5-(2-Bicyclo[2.2.1]heptanyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2825391.png)

![1-{[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]methyl}pyrrolidin-2-one](/img/structure/B2825395.png)

![N-(2-chloro-4-fluorophenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2825396.png)

![4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2825398.png)

![4-((bis(2-methoxyethyl)amino)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2825405.png)